molecular formula C18H29NO B1359800 2,4,6-tri-tert-Butylnitrosobenzene CAS No. 24973-59-9

2,4,6-tri-tert-Butylnitrosobenzene

Cat. No.: B1359800
CAS No.: 24973-59-9
M. Wt: 275.4 g/mol
InChI Key: OSICDPWAPKXXHT-UHFFFAOYSA-N
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Description

2,4,6-tri-tert-Butylnitrosobenzene is an organic compound with the molecular formula C18H29NO. It is characterized by the presence of three tert-butyl groups attached to a benzene ring, along with a nitroso group. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical behavior and reactivity .

Mechanism of Action

Target of Action

2,4,6-tri-tert-Butylnitrosobenzene (TTBNB) is primarily used as a spin trap in research . A spin trap is a compound that can react with short-lived free radicals to form more stable products. These stable products can then be studied using techniques like Electron Spin Resonance (ESR) spectroscopy .

Mode of Action

TTBNB interacts with transient radicals generated in various processes . The compound traps these radicals, forming stable radical adducts . This allows for the identification and study of the radicals, which would otherwise be too short-lived to examine directly .

Biochemical Pathways

It’s known that ttbnb is involved in the study of polymer thermolysis . In this process, TTBNB can trap radicals generated during the thermal degradation of polymers . This helps in understanding the mechanism of polymer thermolysis at low temperatures .

Result of Action

The primary result of TTBNB’s action is the formation of stable radical adducts . These adducts can be studied using ESR spectroscopy, providing valuable information about the radicals involved in the process . This can help in understanding the mechanisms of various chemical reactions and processes .

Action Environment

The action of TTBNB can be influenced by various environmental factors. For instance, the efficiency of TTBNB as a spin trap can be affected by factors like temperature and the presence of other chemicals . Moreover, TTBNB is typically stored under inert gas and should avoid exposure to air and heat .

Biochemical Analysis

Biochemical Properties

2,4,6-tri-tert-Butylnitrosobenzene plays a significant role in biochemical reactions as a spin-trapping agent. It interacts with transient radicals generated during various biochemical processes, forming stable adducts that can be analyzed using techniques such as electron paramagnetic resonance (EPR) spectroscopy . This compound is particularly useful in trapping anilino and nitroxyl radicals due to its ambivalent reactivity on the nitrogen and oxygen atoms .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role as a spin-trapping agent. By stabilizing transient radicals, it helps in studying the impact of these radicals on cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to trap radicals can provide insights into oxidative stress and its effects on various cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming stable adducts with transient radicals. This process involves the binding of the compound to the radicals, thereby stabilizing them and preventing further reactions . The formation of these adducts can be detected and analyzed using EPR spectroscopy, providing valuable information about the nature and behavior of the radicals .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is generally stable when stored under inert gas and at refrigerated temperatures (0-10°C) . Over time, its effectiveness as a spin-trapping agent may decrease due to potential degradation, which can impact the accuracy of experimental results .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower dosages, the compound effectively traps radicals without causing significant adverse effects . At higher dosages, there may be toxic or adverse effects, which need to be carefully monitored in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to radical formation and stabilization. It interacts with enzymes and cofactors that generate or neutralize radicals, thereby influencing metabolic flux and metabolite levels . The compound’s role in these pathways can provide insights into the mechanisms of oxidative stress and radical-induced damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its effectiveness as a spin-trapping agent .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, particularly in trapping radicals within specific cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-tri-tert-Butylnitrosobenzene can be synthesized through the nitration of 2,4,6-tri-tert-butylaniline followed by reduction. The nitration process involves the reaction of 2,4,6-tri-tert-butylaniline with nitric acid under controlled conditions to form the corresponding nitro compound. This nitro compound is then reduced using a suitable reducing agent, such as iron powder or tin chloride, to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and reduction processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-tri-tert-Butylnitrosobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-tri-tert-Butylnitrosobenzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high steric hindrance and the presence of a reactive nitroso group. This combination makes it particularly useful in studying steric effects in chemical reactions and in the development of sterically hindered catalysts and inhibitors .

Properties

IUPAC Name

1,3,5-tritert-butyl-2-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-16(2,3)12-10-13(17(4,5)6)15(19-20)14(11-12)18(7,8)9/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSICDPWAPKXXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179688
Record name 1,3,5-Tri(tert-butyl)-2-nitrosobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24973-59-9
Record name 2,4,6-Tri-tert-butylnitrosobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24973-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tri(tert-butyl)-2-nitrosobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024973599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Tri(tert-butyl)-2-nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-tri(tert-butyl)-2-nitrosobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3,5-TRI(TERT-BUTYL)-2-NITROSOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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